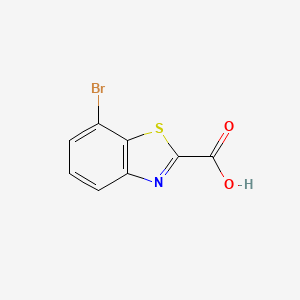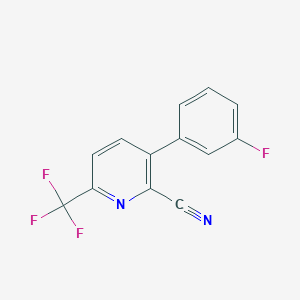![molecular formula C12H15BrN2O3S B1389713 2-Brom-N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-acetamid CAS No. 1138445-71-2](/img/structure/B1389713.png)
2-Brom-N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-acetamid
Übersicht
Beschreibung
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide is a chemical compound with the molecular formula C12H15BrN2O3S and a molecular weight of 347.23 g/mol . This compound is known for its unique structure, which includes a bromine atom, a pyrrolidinylsulfonyl group, and an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(1-pyrrolidinylsulfonyl)aniline and bromoacetyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.
Reaction Mechanism: The bromoacetyl bromide reacts with 4-(1-pyrrolidinylsulfonyl)aniline to form the desired product through a nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be oxidized using oxidizing agents like potassium permanganate.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinylsulfonyl group play crucial roles in its binding to enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide can be compared with other similar compounds, such as:
2-Bromo-N-[4-(morpholinylsulfonyl)phenyl]-acetamide: This compound has a morpholinylsulfonyl group instead of a pyrrolidinylsulfonyl group, which may affect its chemical reactivity and biological activity.
2-Bromo-N-[4-(piperidinylsulfonyl)phenyl]-acetamide: The piperidinylsulfonyl group in this compound provides different steric and electronic properties compared to the pyrrolidinylsulfonyl group.
2-Bromo-N-[4-(azetidinylsulfonyl)phenyl]-acetamide: The azetidinylsulfonyl group introduces a different ring size and conformation, which can influence the compound’s interactions with molecular targets.
Eigenschaften
IUPAC Name |
2-bromo-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c13-9-12(16)14-10-3-5-11(6-4-10)19(17,18)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECDKIZZGIBRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


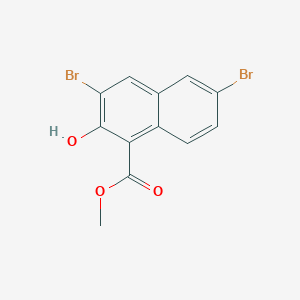
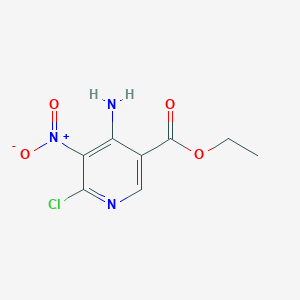

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1389637.png)
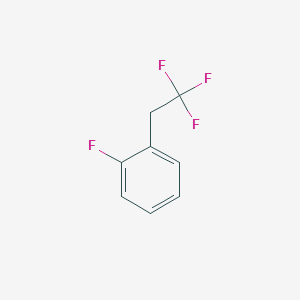


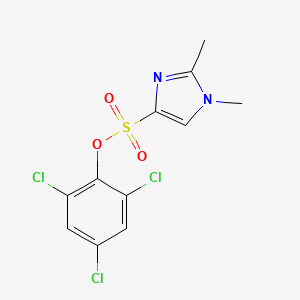
![ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1389645.png)
